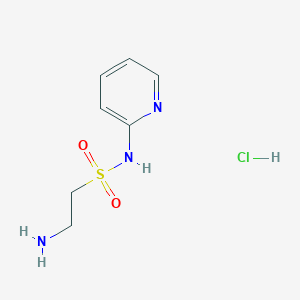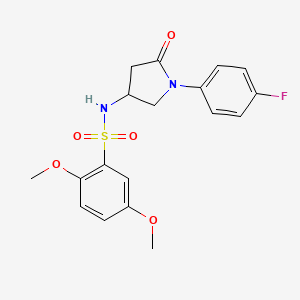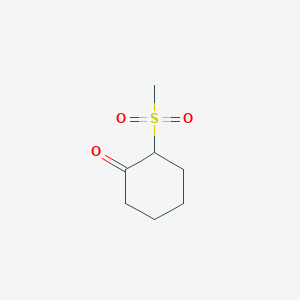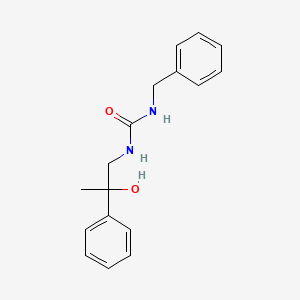![molecular formula C17H22ClNO3 B2364474 2-(4-氯苯氧基)-N-[(1-羟基环己-2-烯-1-基)甲基]-2-甲基丙酰胺 CAS No. 2097936-13-3](/img/structure/B2364474.png)
2-(4-氯苯氧基)-N-[(1-羟基环己-2-烯-1-基)甲基]-2-甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide” is an organic compound containing a chlorophenoxy group, a cyclohexenyl group, and a propanamide group. These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Detailed structural analysis typically requires experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can influence how the compound is handled, stored, and used .科学研究应用
氢键和结构分析
抗惊厥烯胺酮中的氢键
对抗惊厥烯胺酮晶体结构的研究,包括与查询化学物质结构相似的化合物,揭示了对其氢键和分子构象的见解。该研究强调了环己烯环的构象和形成稳定分子结构的分子间氢键的重要性,这可能与理解类似化合物的物理和化学性质有关 (Kubicki, Bassyouni, & Codding, 2000).
抗惊厥活性和构效关系
烯胺酮的合成和抗惊厥活性
进一步探索与查询化合物具有共同结构基序的烯胺酮的构效关系,提供了对其抗惊厥特性的见解。这项研究有助于了解分子结构的改变如何影响生物活性,为类似化合物的潜在药理学应用提供了基础 (Scott et al., 1993).
新型聚合工艺
自发交替共聚合
对甲氧基丙二烯与 4-氯苯基异氰酸酯的共聚研究,涉及感兴趣的化学结构,证明了具有高反应性基团的聚酰胺的形成。这项研究可能表明在材料科学中的潜在应用,特别是在开发具有特定性能的新型聚合物材料方面 (Mizuya, Yokozawa, & Endo, 1989).
作用机制
Target of Action
2,4-D primarily targets dicot plants (broadleaf weeds). It mimics natural auxin (indole-3-acetic acid, IAA) at the molecular level. The herbicide disrupts normal auxin signaling pathways in dicots, leading to abnormal growth, senescence, and eventual plant death. Unlike monocots (grasses), dicots are sensitive to auxinic herbicides like 2,4-D .
Mode of Action
The mode of action involves several steps:
- Cross-Talk Among Phytohormones : The herbicide interacts with other plant hormones (such as abscisic acid and ethylene), affecting overall plant growth and development .
Biochemical Pathways
2,4-D affects various biochemical pathways:
Pharmacokinetics
- Impact on Bioavailability : These properties determine how efficiently 2,4-D reaches its target sites .
Result of Action
Action Environment
Environmental factors play a crucial role:
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,22-14-8-6-13(18)7-9-14)15(20)19-12-17(21)10-4-3-5-11-17/h4,6-10,21H,3,5,11-12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOVKMSZBBNCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CCCC=C1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2364397.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2364398.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)
![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)